N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
The compound belongs to a group of chemicals that have attracted interest for their potential biological activities and chemical properties. Research into similar molecules, such as oxadiazole derivatives and pyrrolidine carboxamides, has shown that these compounds can exhibit significant pharmacological activities, including anticancer and antimicrobial effects. These compounds are synthesized through various chemical reactions, leveraging their unique molecular structures for potential therapeutic applications.
Synthesis Analysis
Synthesis of related compounds involves multi-step chemical reactions starting from basic chemical precursors to achieve the desired complex structures. For instance, compounds with the oxadiazole and pyrrolidine segments have been synthesized starting from acetic acid, benzoyl chlorides, and other core components through processes that include cyclization, amidation, and condensation reactions (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These analyses reveal the detailed arrangement of atoms within the molecule, including stereochemistry and conformational dynamics, which are critical for understanding the compound's chemical behavior and interaction with biological targets (Willer et al., 2013).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including those that modify their structure or enhance their reactivity. For example, oxadiazole derivatives can undergo nucleophilic substitution reactions, enabling the introduction of new functional groups that can alter their physical, chemical, or biological properties (Bohle & Perepichka, 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of these compounds are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including medicinal chemistry and materials science. For example, the crystalline structure and density of these compounds can provide insights into their stability and reactivity (Willer et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and electronic configuration, are critical for understanding how these compounds interact with biological systems or participate in chemical reactions. Studies have explored the reactivity of oxadiazole derivatives under various conditions, providing insights into their potential mechanisms of action and pathways for chemical modification (Bohle & Perepichka, 2009).
properties
IUPAC Name |
N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-11-15(19-24-18-11)23-10-8-17-14(21)13-7-9-20(16(13)22)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOLFJVTXRBQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1OCCNC(=O)C2CCN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-Methyl-1,2,5-oxadiazol-3-YL)oxy]ethyl}-2-oxo-1-phenylpyrrolidine-3-carboxamide |
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